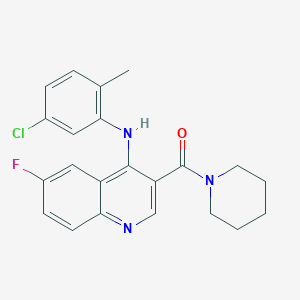

(4-((5-Chloro-2-methylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Descripción

This compound is a quinoline-based molecule featuring a 5-chloro-2-methylphenylamino substituent at the 4-position of the quinoline core and a piperidin-1-yl methanone group at the 3-position. Such structural attributes are common in kinase inhibitors and antimicrobial agents, where the quinoline scaffold is leveraged for its planar aromatic system and ability to engage in π-π stacking interactions .

Propiedades

IUPAC Name |

[4-(5-chloro-2-methylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClFN3O/c1-14-5-6-15(23)11-20(14)26-21-17-12-16(24)7-8-19(17)25-13-18(21)22(28)27-9-3-2-4-10-27/h5-8,11-13H,2-4,9-10H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELQNCYKTKJWLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (4-((5-Chloro-2-methylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a synthetic organic molecule belonging to the fluoroquinolone class, known for its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 452.9 g/mol. The structure includes:

- A quinoline backbone .

- A piperidine moiety .

- Substituents that enhance lipophilicity, such as chloro and fluoro groups.

These structural features contribute significantly to its biological activity by influencing its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic methods include:

- Condensation Reactions : Reacting substituted quinoline derivatives with substituted anilines.

- Optimization of Reaction Conditions : Adjusting temperature, solvent choice, and catalysts to maximize yield and purity.

- Analytical Techniques : Using Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for monitoring reaction progress and purification.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, fluoroquinolones are well-documented for their effectiveness against a range of bacteria due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ciprofloxacin | Escherichia coli | 0.5 µg/mL |

| Levofloxacin | Staphylococcus aureus | 1 µg/mL |

| Moxifloxacin | Pseudomonas aeruginosa | 0.25 µg/mL |

| Target Compound | TBD | TBD |

Note: Specific MIC values for the target compound need further empirical data.

Anticancer Potential

The compound's structural similarities with other quinolone derivatives suggest potential anticancer activity. Computational predictions using tools like PASS (Prediction of Activity Spectra for Substances) indicate that it may exhibit cytotoxic effects against various cancer cell lines, although empirical validation is necessary.

Case Studies

- In Vitro Studies : A study evaluating the cytotoxicity of similar compounds showed promising results against human cancer cell lines, indicating that modifications in structure could enhance biological activity.

- Molecular Docking Studies : Computational docking studies have been performed to predict binding interactions with key enzymes involved in cancer progression, such as DNA gyrase and topoisomerases.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Analysis

The quinoline moiety is shared among several analogs, but variations in substituents and their positions critically influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

*logP values estimated using fragment-based methods.

Key Differences and Implications

- Replacing the anilino group with a piperazine linker () reduces logP (~2.9 vs. ~3.8) and may improve solubility but could alter target engagement due to conformational flexibility .

Heterocyclic Modifications :

Methodological Considerations in Compound Comparison

Computational Similarity Assessment

- Molecular Fingerprints: MACCS and Morgan fingerprints () highlight the target compound’s unique anilino and piperidine groups, distinguishing it from analogs with piperazine or benzyloxy substituents.

- Tanimoto Similarity: Preliminary calculations suggest moderate similarity (Tanimoto coefficient ~0.6–0.7) between the target compound and analogs, primarily due to shared quinoline and halogen features .

Limitations of Structural Similarity

As noted in , dissimilarity in bioactivity can occur despite high structural similarity. For instance, the cyclopropane-modified analog () may exhibit unpredictable pharmacokinetic profiles despite sharing the 6-fluoroquinoline core .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this quinoline-piperidine hybrid compound to improve yield and purity?

- Methodological Answer: Systematic variation of reaction parameters (temperature, solvent polarity, and catalyst loading) is critical. For example, polar aprotic solvents (e.g., DMF) at 80–100°C may enhance nucleophilic substitution efficiency in the quinoline core . Purification via column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol can isolate the product while removing unreacted intermediates .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) to confirm bonding patterns and stereochemistry, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute configuration determination . Purity is best assessed using HPLC with UV detection (λ = 254 nm) and a C18 reverse-phase column .

Q. How should researchers design initial biological activity screening assays for this compound?

- Methodological Answer: Prioritize in vitro assays targeting kinases or GPCRs due to the quinoline scaffold’s known affinity. Use dose-response curves (0.1–100 µM) in cell viability assays (MTT or resazurin-based) and enzyme inhibition studies (IC₅₀ determination via fluorescence polarization) . Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay conditions.

Q. What strategies ensure compound stability during storage and experimental use?

- Methodological Answer: Store lyophilized powder at –20°C under inert gas (argon). For in vitro studies, prepare fresh DMSO stock solutions (<10 mM) to avoid hydrolysis or aggregation. Monitor stability in buffer systems (pH 4–9) via UV-Vis spectroscopy over 24–72 hours .

Q. How can computational modeling guide the prioritization of structural analogs for synthesis?

- Methodological Answer: Perform molecular docking (AutoDock Vina) against target proteins (e.g., EGFR or PI3K) to predict binding affinities. Use quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., chloro vs. fluoro groups) with activity .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during the synthesis of this compound?

- Methodological Answer: Employ tandem mass spectrometry (LC-MS/MS) to identify intermediates and byproducts. For example, competing N-alkylation vs. O-alkylation in the quinoline ring can occur under basic conditions, requiring pH control (<9) to suppress side reactions . Kinetic studies (stopped-flow NMR) may reveal transient intermediates .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer: Re-evaluate force field parameters in docking simulations (e.g., solvation effects or protonation states) using molecular dynamics (MD) simulations (AMBER or GROMACS). Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What advanced techniques characterize the compound’s interaction with biological macromolecules?

- Methodological Answer: Use surface plasmon resonance (SPR) to quantify binding kinetics (kₐ, k_d) and hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes in target proteins upon binding . Cryo-EM may resolve structural details of large complexes .

Q. How can environmental fate studies inform safe handling and disposal protocols?

- Methodological Answer: Assess biodegradability via OECD 301B (modified Sturm test) and photolysis half-life under simulated sunlight (λ > 290 nm). Measure bioaccumulation potential using octanol-water partition coefficients (log P) and quantitative structure-property relationship (QSPR) models .

Q. What experimental approaches determine the impact of stereochemistry on biological activity?

- Methodological Answer: Synthesize enantiomers via chiral resolution (HPLC with chiral columns) or asymmetric catalysis. Compare IC₅₀ values in cellular assays and analyze protein-ligand co-crystals (PDB deposition) to identify stereospecific binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.